molecular formula C13H7Cl5O2S B1616818 3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl CAS No. 116807-23-9

3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl

Cat. No.: B1616818
CAS No.: 116807-23-9
M. Wt: 404.5 g/mol
InChI Key: NKBOVEVCLKFTOC-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl is a chlorinated biphenyl compound with a methylsulfonyl group attached.

Preparation Methods

The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl exerts its effects involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions . This interaction can result in toxic effects, including oxidative stress and inflammation.

Comparison with Similar Compounds

3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl can be compared to other similar compounds such as:

The uniqueness of 3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl lies in its specific substitution pattern and the presence of the methylsulfonyl group, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

1,2,4-trichloro-3-(3,4-dichlorophenyl)-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)12(17)11(13(10)18)6-2-3-7(14)8(15)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBOVEVCLKFTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151529
Record name 3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116807-23-9
Record name 3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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